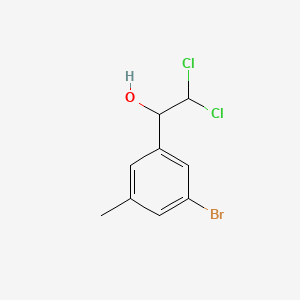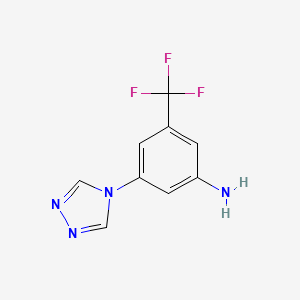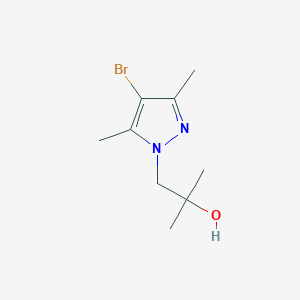
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL is a chemical compound with the molecular formula C8H13BrN2O. This compound is characterized by the presence of a bromine atom, two methyl groups, and a pyrazole ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
- (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
- N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]fullerene-C60-1,9-c-pyrrolidine
Uniqueness: 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL is unique due to its specific structural features, such as the presence of a bromine atom and a pyrazole ring, which confer distinct chemical reactivity and biological activity. These properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15BrN2O |
|---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H15BrN2O/c1-6-8(10)7(2)12(11-6)5-9(3,4)13/h13H,5H2,1-4H3 |
InChI Key |
PLRWZXGFSJQSHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)(C)O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


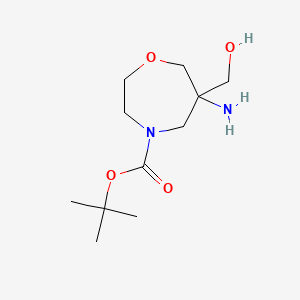


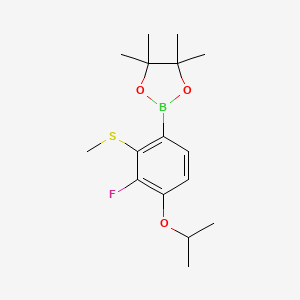
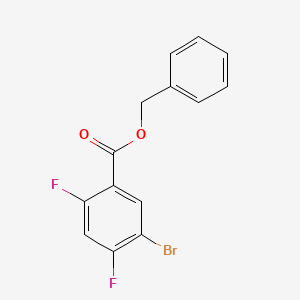
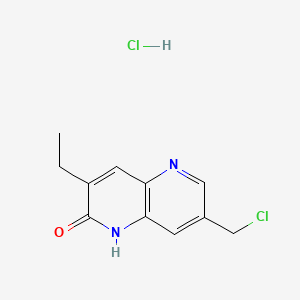
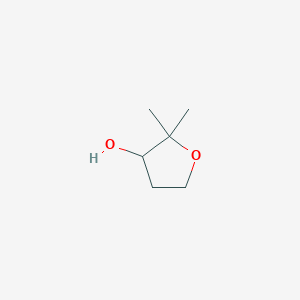

![2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14028743.png)
